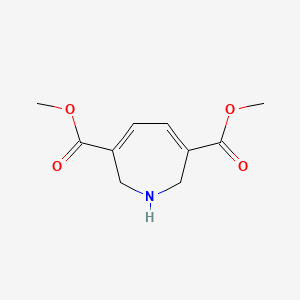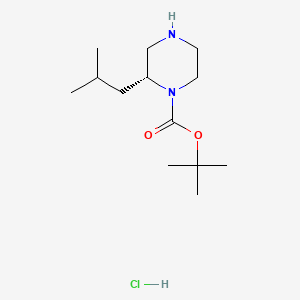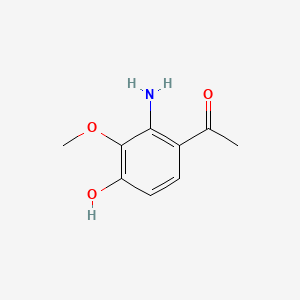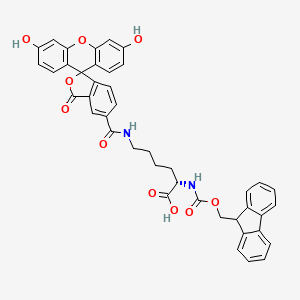![molecular formula C7H5BrN2 B571917 6-Bromopyrazolo[1,5-a]pyridine CAS No. 1264193-11-4](/img/structure/B571917.png)
6-Bromopyrazolo[1,5-a]pyridine
Descripción general
Descripción
6-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a fused ring system containing both pyrazole and pyridine rings, with a bromine atom attached at the sixth position.
Análisis Bioquímico
Biochemical Properties
6-Bromopyrazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to specific proteins, modulating their activity and stability. These interactions are often mediated by the bromine atom, which can form halogen bonds with amino acid residues in the target proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been found to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . It can also influence gene expression by modulating the activity of transcription factors, which are proteins that bind to DNA and regulate the transcription of specific genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which can disrupt signaling pathways that are critical for cell survival and proliferation . This compound can also bind to DNA, interfering with the replication and transcription processes . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . These molecular interactions are often mediated by the bromine atom, which can form halogen bonds with nucleotides and amino acid residues .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s stability and degradation can influence its bioavailability and efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, such as liver damage or immune suppression . The threshold for these effects depends on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which can convert it into various metabolites . These metabolites can have different biological activities and can be further processed by other enzymes . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, such as the nucleus, cytoplasm, and mitochondria . Its localization is often determined by specific targeting signals or post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors .
Métodos De Preparación
The synthesis of 6-Bromopyrazolo[1,5-a]pyridine typically involves a multi-step process:
Starting Material: The synthesis begins with 5-bromo-2-iodopyridine.
Coupling Reaction: Triethylsilyl acetylene is added to the solution of 5-bromo-2-iodopyridine to perform a coupling reaction, yielding 5-bromo-2-(triethylsilyl) ethynyl pyridine.
Nitrogen Amination: The intermediate is then subjected to a nitrogen amination reaction using a nitrogen aminating agent, resulting in 1-amino-5-bromo-2-(triethylsilyl) ethynyl pyridine.
Cyclization: Finally, silver carbonate is added to the solution to induce cyclization, forming this compound.
This method is advantageous due to its use of low-cost raw materials, high reaction selectivity, and suitability for large-scale industrial production .
Análisis De Reacciones Químicas
6-Bromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions
Common reagents used in these reactions include silver carbonate, triethylsilyl acetylene, and nitrogen aminating agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Bromopyrazolo[1,5-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmaceutical agents, including enzyme inhibitors and receptor antagonists.
Material Science: The compound’s photophysical properties make it useful in the development of advanced materials.
Biological Studies: It is used in the study of biological pathways and molecular interactions
Mecanismo De Acción
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways .
Comparación Con Compuestos Similares
6-Bromopyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
6-Bromopyrazolo[1,5-a]pyrimidine: This compound has a similar fused ring system but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine: This compound lacks the bromine atom at the sixth position, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity .
Propiedades
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGAKVFFADUFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693369 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264193-11-4 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)

